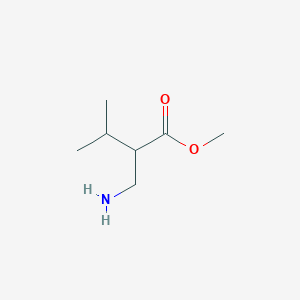

Methyl 2-(aminomethyl)-3-methylbutanoate

Description

Contextualization within Amino Acid Derivatives and Esters Research

Amino acid derivatives and their esters are fundamental components in the field of organic and medicinal chemistry. The modification of naturally occurring amino acids, such as valine, into their ester forms is a common strategy to enhance their solubility in organic solvents and to protect the carboxylic acid group during chemical transformations. This protection allows for selective reactions at other parts of the molecule, such as the amino group.

Methyl 2-(aminomethyl)-3-methylbutanoate is specifically a β-amino acid ester. Unlike the more common α-amino acids that are the building blocks of proteins, β-amino acids have their amino group attached to the second carbon atom from the carboxyl group. This structural difference imparts unique conformational properties to molecules that incorporate them, making them valuable in the design of peptidomimetics and other biologically active compounds. Research in this area often focuses on the synthesis of these modified amino acids and their incorporation into larger molecules to study their structure and function.

Significance as a Chemical Entity in Organic Synthesis and Methodological Development

The true significance of this compound and its close analogs, such as the ethyl ester, is highlighted by their application as starting materials in the synthesis of complex and important molecules. One of the most notable examples is the use of its ethyl ester counterpart, ethyl 2-(aminomethyl)-3-methylbutanoate, in the synthesis of the antibiotic linezolid. slideshare.net

Linezolid is a crucial medication used to treat serious infections caused by multidrug-resistant bacteria. The synthesis of such a complex pharmaceutical requires carefully chosen building blocks that provide the necessary stereochemistry and functional groups. The use of a valine derivative like ethyl 2-(aminomethyl)-3-methylbutanoate in this process underscores the importance of such chiral β-amino acid esters in providing a scaffold for the construction of the drug's core structure. slideshare.net

The development of synthetic routes that employ compounds like this compound is a key area of methodological development. Chemists are constantly seeking more efficient and cost-effective ways to synthesize valuable molecules. The design of pathways that utilize readily available and structurally optimized starting materials is a central theme in modern organic synthesis.

Below is a table summarizing the key chemical identifiers for this compound and its ethyl ester analog.

| Property | This compound | Ethyl 2-(aminomethyl)-3-methylbutanoate |

| Molecular Formula | C7H15NO2 | C8H17NO2 |

| IUPAC Name | This compound | ethyl 2-(aminomethyl)-3-methylbutanoate |

| Parent Amino Acid | Valine | Valine |

| Compound Class | β-Amino Acid Ester | β-Amino Acid Ester |

Properties

Molecular Formula |

C7H15NO2 |

|---|---|

Molecular Weight |

145.20 g/mol |

IUPAC Name |

methyl 2-(aminomethyl)-3-methylbutanoate |

InChI |

InChI=1S/C7H15NO2/c1-5(2)6(4-8)7(9)10-3/h5-6H,4,8H2,1-3H3 |

InChI Key |

JBVMBWUPOYGGFD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(CN)C(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Methyl 2 Aminomethyl 3 Methylbutanoate and Its Analogues

General Synthetic Approaches

General strategies for synthesizing β-amino esters like Methyl 2-(aminomethyl)-3-methylbutanoate often involve multi-step organic synthesis pathways, including key esterification reactions and methods for introducing the aminomethyl group.

Multi-step Organic Synthesis Pathways

The construction of α-substituted β-amino esters typically requires a sequence of reactions to build the carbon skeleton and introduce the necessary functional groups with the correct regiochemistry. Common strategies include the homologation of α-amino acids, Mannich-type reactions, and conjugate additions. nih.govorganic-chemistry.org

One of the most established methods for converting α-amino acids into their β-amino acid counterparts is the Arndt-Eistert homologation . libretexts.orgorganic-chemistry.org This process extends the carbon chain of a carboxylic acid by one methylene (B1212753) group. The reaction sequence involves the conversion of an N-protected α-amino acid, such as N-protected valine, into an acid chloride, which then reacts with diazomethane (B1218177) to form a diazoketone. A subsequent Wolff rearrangement, often catalyzed by silver(I) oxide, generates a ketene (B1206846) intermediate that can be trapped with a nucleophile. libretexts.orgorganic-chemistry.org If the nucleophile is methanol (B129727), the corresponding β-amino ester is formed directly. A key advantage of this method is the retention of stereochemistry at the α-carbon of the original amino acid. libretexts.org

An alternative to the potentially hazardous use of diazomethane is the Kowalski ester homologation . This method also achieves a one-carbon chain extension of an ester but utilizes a different set of reagents, avoiding diazoketone intermediates. uniroma1.it

Mannich-type reactions provide another convergent route to β-amino esters. These reactions involve the condensation of an enolate or enolate equivalent with an imine. organic-chemistry.orgnih.gov For the synthesis of the target molecule, this could involve the reaction of a suitable imine with a malonate derivative, followed by decarboxylation and further functional group manipulations. Catalytic asymmetric versions of the Mannich reaction have become powerful tools for controlling stereochemistry. rsc.org

Esterification Reactions in the Synthesis of Amino Acid Esters

Esterification is a fundamental transformation in the synthesis of amino acid esters. The carboxylic acid group of an amino acid or its derivative is converted to an ester, often to protect the carboxyl group during subsequent reactions or to modify the compound's physical properties.

Standard esterification methods, such as Fischer esterification (reaction with an alcohol in the presence of a strong acid catalyst), can be applied. However, the presence of the amino group, which can be protonated or act as a competing nucleophile, sometimes necessitates the use of protecting groups. google.com

Alternative methods that are often milder and more efficient for amino acid derivatives include:

Reaction with thionyl chloride in an alcohol.

The use of coupling reagents to activate the carboxylic acid before adding the alcohol.

For the final step of a synthesis, trapping a ketene intermediate (from a Wolff rearrangement) with an alcohol is an effective way to form the ester. organic-chemistry.org

Introduction of the Aminomethyl Moiety

The α-(aminomethyl) group is a key feature of the target molecule. This moiety can be introduced through several synthetic strategies. One common approach involves the use of a Mannich-type reaction where the electrophile is a formaldehyde-derived iminium ion. nih.gov This can react with an enolate to install the aminomethyl group at the α-position of a carbonyl compound.

Alternatively, the synthesis can start from a precursor that already contains a nitrogen-containing functional group at the desired position, which is later converted to the aminomethyl group. For example, a cyano group or a nitro group can be introduced and subsequently reduced to the amine.

In the context of homologation of α-amino acids, the Arndt-Eistert synthesis naturally places a methylene group between the original α-carbon and the new carboxyl group, effectively creating the β-amino acid backbone. If the starting material is an α-amino acid, the final product is a β-amino acid. To obtain an α-(aminomethyl) structure, one might start with a di-acid precursor or employ a strategy where the aminomethyl group is introduced via alkylation of an enolate derived from a β-amino ester precursor.

Stereoselective Synthesis of this compound and Related Chiral Compounds

Controlling the stereochemistry is crucial when synthesizing biologically active molecules. For this compound, which has two chiral centers, diastereoselective and enantioselective methods are essential.

Diastereoselective and Enantioselective Approaches

Achieving high levels of diastereoselectivity and enantioselectivity often relies on the use of chiral catalysts, chiral auxiliaries, or starting with a chiral substrate from the "chiral pool" (e.g., natural amino acids). researchgate.netnih.gov

Diastereoselective reactions are employed when one chiral center is already present in the molecule and influences the formation of a new chiral center. For example, if starting from enantiomerically pure N-protected valine, the existing stereocenter can direct the stereochemical outcome of subsequent reactions, such as the addition of a nucleophile to a carbonyl group.

Enantioselective synthesis creates a chiral center from a prochiral substrate in a way that one enantiomer is formed in excess. This is typically achieved using a chiral catalyst or reagent.

Catalytic Asymmetric Mannich Reactions: Using a chiral catalyst (e.g., a chiral Lewis acid or a Brønsted acid) can promote the enantioselective addition of an enolate to an imine, establishing both the α- and β-stereocenters with high control. nih.govrsc.org

Asymmetric Hydrogenation: The reduction of a C=C or C=N double bond in a prochiral precursor using a chiral hydrogenation catalyst (e.g., those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands) is a powerful method for setting stereocenters. hilarispublisher.com

Use of Chiral Auxiliaries and Catalysts in Homologation Reactions

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed. researchgate.net

Evans oxazolidinones are a well-known class of chiral auxiliaries derived from amino alcohols (which can be obtained from amino acids like valine). researchgate.net An N-acyl oxazolidinone can be used to control the stereochemistry of enolate alkylation reactions with high diastereoselectivity. This approach could be adapted to introduce the aminomethyl group or other substituents at the α-position of a β-amino acid precursor.

In the context of homologation reactions , if a chiral starting material like (S)-valine is used in an Arndt-Eistert synthesis, the stereocenter is typically retained, leading to a β-amino acid with a defined stereochemistry at what becomes the β-carbon. libretexts.org To control the stereochemistry at the α-carbon, a subsequent diastereoselective reaction would be necessary, potentially guided by the existing stereocenter or a chiral auxiliary.

Catalytic approaches to stereoselective homologation are also being developed to overcome the limitations and stoichiometric nature of chiral auxiliaries. These methods often involve transition metal catalysts paired with chiral ligands to control the stereoselectivity of C-C bond formation or rearrangement steps. nih.govnih.govacs.org

Kinetic Resolution Strategies in Amino Acid Ester Synthesis

Kinetic resolution is a widely employed technique for the separation of enantiomers from a racemic mixture. In the context of amino acid ester synthesis, this strategy often involves the use of enzymes, particularly lipases, to selectively catalyze a reaction on one enantiomer, leaving the other unreacted. This allows for the separation of the two enantiomers.

Lipase-catalyzed hydrolysis is a common method for the kinetic resolution of racemic amino acid esters. nih.gov Lipases, such as those from Pseudomonas and Rhizopus, have demonstrated the ability to selectively hydrolyze L-amino acid esters in an aqueous solution with high reactivity and selectivity. nih.gov This enantioselectivity allows for the isolation of the unreacted D-amino acid ester and the hydrolyzed L-amino acid. The structural characteristics of the ester group can influence the stereoselectivity of the lipase (B570770), a factor that is considered in the design of resolution processes. nih.gov For β-amino acid esters, lipases like Candida antarctica lipase B (CAL-B) and lipase from Pseudomonas cepacia (lipase PS) have been effectively used for kinetic resolution through hydrolysis or N-acylation. mdpi.comresearchgate.net These enzymes can exhibit high enantioselectivity (E > 200) in organic solvents, facilitating the separation of enantiomerically pure β-amino esters and their corresponding acids. mdpi.com

The following table provides examples of lipases used in the kinetic resolution of amino acid esters and their typical reaction conditions.

| Enzyme | Substrate Type | Reaction | Key Conditions | Reference |

| Pseudomonas sp. Lipase | Racemic α-amino acid esters | Hydrolysis | Aqueous solution | nih.gov |

| Candida antarctica Lipase B (CAL-B) | Racemic β-amino acid esters | Hydrolysis | Organic solvent (e.g., n-hexane) with H₂O | mdpi.com |

| Pseudomonas cepacia Lipase (Lipase PS) | Racemic β-amino acid esters | Hydrolysis | Organic solvent (e.g., 1,4-dioxane) with H₂O | mdpi.com |

| Candida antarctica Lipase A (CAL-A) | Racemic alicyclic β-amino esters | N-acylation | Organic solvent | researchgate.net |

Enzymatic and Biocatalytic Approaches to this compound Synthesis

Enzymatic and biocatalytic methods offer green and highly selective alternatives to traditional chemical synthesis. These approaches utilize enzymes or whole-cell systems to catalyze specific reactions, often with high stereocontrol, under mild conditions.

Enzyme-catalyzed esterification is a direct method for the synthesis of amino acid esters from the corresponding amino acid and alcohol. nih.gov Lipases are commonly used for this purpose, catalyzing the formation of an ester bond. researchgate.net To favor the synthesis of the ester over hydrolysis, these reactions are typically conducted in non-aqueous or micro-aqueous media. nih.gov For the synthesis of this compound, this would involve the reaction of 2-(aminomethyl)-3-methylbutanoic acid with methanol in the presence of a suitable lipase.

Transaminases (also known as aminotransferases) are another class of enzymes with significant potential in amino acid synthesis. nih.gov They catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor. nih.gov A potential biocatalytic route to this compound could involve the transamination of a corresponding β-keto ester, methyl 2-formyl-3-methylbutanoate, using a suitable amino donor. chemsynthesis.com ω-Transaminases are particularly relevant as they can act on a variety of substrates to produce chiral amines and amino acids, including β-amino acids. nih.gov

Achieving a high degree of stereocontrol is a primary advantage of biocatalytic methods. Enzymes can be used to perform asymmetric synthesis, starting from prochiral substrates, or to carry out dynamic kinetic resolution, where one enantiomer is continuously racemized while the other is selectively transformed. Transaminases are particularly powerful in this regard, enabling the asymmetric synthesis of amino acids from prochiral ketones with excellent enantiomeric excess. nih.govnih.gov

For the synthesis of a specific stereoisomer of this compound, a stereoselective transaminase could be employed to convert a prochiral keto ester precursor into the desired enantiomerically pure β-amino ester. The choice of enzyme and reaction conditions is critical for achieving high stereoselectivity. nih.gov

Synthesis of Functionalized Derivatives and Structural Analogues

The synthesis of derivatives and analogues of this compound allows for the exploration of structure-activity relationships and the development of compounds with modified properties.

The ester group of this compound can be readily modified by using different alcohols in the esterification step. For example, the corresponding ethyl ester, ethyl 2-(aminomethyl)-3-methylbutanoate, is a known compound, available as its hydrochloride salt. bldpharm.comuni.lu The synthesis would follow similar principles to the methyl ester, involving the esterification of 2-(aminomethyl)-3-methylbutanoic acid with ethanol, either through chemical methods (e.g., Fischer esterification) or enzymatic catalysis. The properties of the resulting ester, such as solubility and reactivity, will be influenced by the nature of the alkyl group.

The primary amino group in the aminomethyl substituent offers a site for further functionalization. N-alkylation can be achieved through various methods, such as reductive amination of aldehydes or ketones with the primary amine, or by direct alkylation with alkyl halides. The synthesis of N,N-disubstituted derivatives can be accomplished by reacting the primary amine with an excess of an alkylating agent or through a two-step process involving mono-alkylation followed by a second, different alkylation. These modifications can significantly alter the biological and chemical properties of the molecule.

Incorporation of Halogen Substituents (e.g., Fluorine at C2)

The introduction of halogen atoms, particularly fluorine, into the molecular structure of β-amino esters like this compound can significantly alter their physicochemical and biological properties. Fluorine's unique characteristics, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can influence molecular conformation, metabolic stability, and binding affinity to biological targets. The C2 position (the α-position relative to the ester carbonyl group) is a common target for such modifications.

Research into the synthesis of α-fluorinated β-amino esters has yielded several effective methodologies. A predominant strategy involves the diastereoselective fluorination of β-amino enolates using an electrophilic fluorine source. flinders.edu.aunih.gov This approach allows for the controlled introduction of a fluorine atom at the C2 position.

One notable method involves the tandem conjugate addition of a chiral lithium amide to an α,β-unsaturated ester, followed by in-situ fluorination of the resulting enolate. flinders.edu.au For instance, the reaction of t-butyl cinnamate (B1238496) or ethyl crotonate with lithium (S)-(-)-N-benzyl-N-α-methylbenzylamide, followed by quenching with N-fluorobenzenesulfonimide (NFSI), has been shown to produce β-amino-α-fluoro esters with a high degree of stereoselectivity. flinders.edu.au The absolute stereochemistry of the major diastereomers formed can be confirmed through techniques such as X-ray crystallography. flinders.edu.au

Another approach to synthesizing fluorinated β-amino acid derivatives is through the chemical reduction of γ-fluorinated β-enamino esters. acs.org This method has been used to produce both racemic and chiral nonracemic α-substituted and α-unsubstituted β-fluoroalkyl β-amino acid derivatives. acs.org The stereochemical outcome of the reduction can be influenced by the choice of reducing agents and chiral auxiliaries. acs.org

Furthermore, enzymatic methods have been developed for the synthesis of fluorinated β-amino acid enantiomers. mdpi.com Lipase-catalyzed hydrolysis of racemic β-amino carboxylic ester hydrochloride salts can provide both the unreacted amino esters and the product amino acids with excellent enantiomeric excess. mdpi.com

The following table summarizes key aspects of a representative synthetic approach for the α-fluorination of β-amino esters:

| Reaction Step | Reagents and Conditions | Key Features | Reference |

| Enolate Formation | α,β-Unsaturated Ester (e.g., ethyl crotonate), Chiral Lithium Amide (e.g., lithium (S)-(-)-N-benzyl-N-α-methylbenzylamide) | Conjugate addition leads to the formation of a chiral β-amino enolate. | flinders.edu.au |

| Electrophilic Fluorination | N-fluorobenzenesulfonimide (NFSI) | Trapping of the enolate with an electrophilic fluorine source introduces the fluorine atom at the α-position. | flinders.edu.au |

| Deprotection | Standard deprotection protocols | Removal of protecting groups to yield the final α-fluoro-β-amino acid or ester. | flinders.edu.au |

An alternative strategy for accessing β-fluoro amines involves a carbon-carbon bond-forming reaction. A chiral bifunctional Brønsted acid/base catalyst can facilitate the reaction between aldimines and fluoronitromethanes to produce β-amino-α-fluoro nitroalkanes with high enantio- and diastereoselectivity. nih.gov Subsequent denitration can then yield the desired β-fluoro amines. nih.gov This method offers a convergent approach to constructing the β-fluoro amine substructure with control over multiple stereocenters. nih.gov

The synthesis of β²-fluoro-β²-substituted amino esters has also been achieved from chiral β-fluoro-β-methyl amino ketones. This involves a Baeyer-Villiger rearrangement of a protected amino ketone to install the ester functionality. researchgate.net

These methodologies provide versatile pathways for the synthesis of C2-fluorinated analogues of this compound, enabling further investigation into the structure-activity relationships of this class of compounds.

Chemical Reactivity and Transformation Studies of Methyl 2 Aminomethyl 3 Methylbutanoate

Reactivity of the Primary Amine Moiety (e.g., Oxidation, Substitution, Derivatization)

The primary amine group is a key site of reactivity in Methyl 2-(aminomethyl)-3-methylbutanoate, readily participating in a variety of chemical transformations. Its nucleophilic nature allows for reactions such as acylation, alkylation, and the formation of sulfonamides.

Derivatization Reactions: A common strategy to modify the properties of primary amines or to prepare them for further analysis is derivatization. iu.edu This involves replacing a hydrogen atom on the amine with a different functional group.

Acylation: Primary amines react with acylating agents like trifluoroacetic anhydride (B1165640) (TFAA) to form stable amide derivatives. This reaction proceeds by replacing a hydrogen on the amine with a trifluoroacyl group. iu.edu This type of derivatization is often employed to increase the volatility and thermal stability of the compound for analytical techniques such as gas chromatography-mass spectrometry (GC-MS). iu.edu

Silylation: Silylating agents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), are also used to derivatize primary amines, increasing their stability. iu.edu

Sulfonamide Formation: The Hinsberg test utilizes benzenesulfonyl chloride to distinguish between primary, secondary, and tertiary amines. Primary amines react to form sulfonamide derivatives that are soluble in alkali. msu.edu

These derivatization reactions are crucial for both synthetic purposes and analytical characterization. researchgate.net

| Reaction Type | Reagent Example | Product Type | Purpose |

| Acylation | Trifluoroacetic anhydride (TFAA) | N-Trifluoroacyl derivative | Increase volatility and thermal stability for GC-MS iu.edu |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | N-Silyl derivative | Increase molecular stability iu.edu |

| Sulfonamide Formation | Benzenesulfonyl chloride | Sulfonamide | Characterization (Hinsberg test) msu.edu |

Substitution Reactions: The lone pair of electrons on the nitrogen atom makes the primary amine a potent nucleophile, enabling it to participate in substitution reactions. For instance, it can react with alkyl halides in alkylation reactions, although this can lead to a mixture of primary, secondary, tertiary amines, and even quaternary ammonium (B1175870) salts. msu.edu

Transformations of the Methyl Ester Group (e.g., Reduction to Alcohol, Hydrolysis to Carboxylic Acid)

The methyl ester group in this compound is susceptible to nucleophilic acyl substitution, leading to important transformations such as reduction to an alcohol or hydrolysis to a carboxylic acid.

Reduction to Alcohol: Methyl esters can be reduced to their corresponding primary alcohols. A common method involves the use of sodium borohydride (B1222165) (NaBH₄), often in the presence of methanol (B129727) or in a tetrahydrofuran (B95107) (THF)/ethanol mixture. researchgate.netresearchgate.net This reaction transforms the ester functionality into a hydroxyl group. While stronger reducing agents like lithium aluminum hydride (LiAlH₄) are also effective, NaBH₄ offers milder reaction conditions. nih.gov The reduction of N-protected amino acid esters to amino alcohols is a well-established procedure in organic synthesis. core.ac.uk

| Reaction | Reagent(s) | Product | Conditions |

| Ester Reduction | Sodium borohydride (NaBH₄), Methanol | 2-(aminomethyl)-3-methylbutan-1-ol | Refluxing in THF researchgate.netresearchgate.net |

Hydrolysis to Carboxylic Acid: The ester can be cleaved back to the parent carboxylic acid and methanol through hydrolysis. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of a dilute acid (e.g., HCl or H₂SO₄) and water, the ester is hydrolyzed to 2-(aminomethyl)-3-methylbutanoic acid. This is a reversible equilibrium-controlled process. quora.comgoogle.com

Base-Catalyzed Hydrolysis (Saponification): Using a strong base like sodium hydroxide (B78521) (NaOH) results in an irreversible reaction that produces the sodium salt of the carboxylic acid (sodium 2-(aminomethyl)-3-methylbutanoate) and methanol. quora.com The free carboxylic acid can then be obtained by acidification.

| Reaction | Catalyst | Product(s) | Key Feature |

| Acid Hydrolysis | Dilute H₂SO₄ or HCl | 2-(aminomethyl)-3-methylbutanoic acid + Methanol | Reversible reaction quora.com |

| Basic Hydrolysis | Sodium Hydroxide (NaOH) | Sodium 2-(aminomethyl)-3-methylbutanoate + Methanol | Irreversible reaction quora.com |

Reactions at the Alpha-Carbon of the Butanoate Backbone

The alpha-carbon of the butanoate backbone, the carbon atom adjacent to the carbonyl group, possesses enhanced reactivity due to the electron-withdrawing nature of the ester group. The hydrogen atoms attached to this carbon are acidic and can be removed by a base to form an enolate ion. youtube.com This enolate is a powerful nucleophile and can participate in various carbon-carbon bond-forming reactions. libretexts.org

Alkylation: The enolate generated from this compound can react with alkyl halides in an Sₙ2 reaction to introduce an alkyl group at the alpha-position. libretexts.orgutdallas.edu This allows for the formation of a new C-C bond at this position. utdallas.edu

Aldol-Type Reactions: As a nucleophile, the enolate can also attack the electrophilic carbonyl carbon of another molecule, such as an aldehyde or ketone, in an Aldol reaction. youtube.comyoutube.com This leads to the formation of a β-hydroxy ester, a significant transformation for building more complex molecular architectures. libretexts.org

It is important to note that the presence of the aminomethyl substituent at the alpha-carbon may introduce steric hindrance and electronic effects that could influence the rate and outcome of these reactions compared to simpler butanoate esters.

Participation in Cyclization Reactions and Heterocycle Formation

The bifunctional nature of this compound, containing both a nucleophilic amine and an electrophilic ester carbonyl group, makes it a suitable precursor for the synthesis of heterocyclic compounds.

Lactam Formation: Intramolecular cyclization can occur, particularly after activation of the ester or modification of the amine. For instance, under appropriate conditions, the primary amine could potentially attack the ester carbonyl, leading to the formation of a β-lactam (a four-membered cyclic amide), although this is generally a challenging transformation. More commonly, derivatives of the parent compound are used in cyclization reactions to form various ring systems. rsc.org For example, derivatives of similar amino acids have been used to regioselectively form γ-lactones and oxazolidinones. rsc.org

Heterocycle Synthesis: The compound can serve as a building block in multicomponent reactions to form more complex heterocyclic structures. For example, the primary amine can react with carbonyl compounds to form imines, which can then undergo further cyclization reactions. beilstein-journals.org Domino alkylation-cyclization reactions involving bifunctional starting materials are a powerful strategy for synthesizing heterocycles like thiazoles. organic-chemistry.org The combination of the amine and the reactive alpha-position provides multiple points for annulation reactions to build fused ring systems. mdpi.com

| Reactant Moieties | Potential Heterocyclic Product | Reaction Type |

| Primary Amine & Ester Carbonyl | β-Lactam | Intramolecular Cyclization |

| Primary Amine & External Reagents | Pyrroles, Pyridines, etc. | Multicomponent Reactions beilstein-journals.org |

| Amine/Enolate & External Reagents | Fused Heterocycles | Domino/Cascade Reactions organic-chemistry.orgmdpi.com |

Advanced Characterization and Analytical Techniques for Methyl 2 Aminomethyl 3 Methylbutanoate

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure of Methyl 2-(aminomethyl)-3-methylbutanoate. Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. In the ¹H NMR spectrum of a related compound, methyl 3-(benzyl(2-hydroxyethyl)amino)propionate, characteristic signals for the different protons are observed, such as those for the phenyl group, the methylene (B1212753) groups adjacent to the nitrogen and oxygen atoms, and the hydroxyl or amino protons. st-andrews.ac.uk For this compound, specific chemical shifts and coupling constants would be expected for the methyl groups of the isobutyl moiety, the methine proton, the methylene protons of the aminomethyl group, and the methyl protons of the ester group. Similarly, ¹³C NMR spectroscopy would reveal distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester and the carbons of the isobutyl group. st-andrews.ac.uk

Mass Spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed. researchgate.net The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns that can help to confirm its structure. For instance, the fragmentation of a similar compound, methyl 2-{[1-(cyclohexylmethyl)-1H-indol-3-yl]formamido}-3-methylbutanoate, has been extensively studied to aid in its identification. researchgate.net

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands. Key expected vibrations include N-H stretching from the primary amine, C-H stretching from the alkyl groups, a strong C=O stretching from the ester carbonyl group, and C-O stretching from the ester linkage. docbrown.infodocbrown.info For example, the infrared spectrum of methyl ethanoate shows a prominent C=O stretching vibration, which is a key identifier for the ester functional group. docbrown.info

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Signals/Features |

| ¹H NMR | Signals for isobutyl group (doublet and multiplet), methine proton, aminomethyl group (doublet), and ester methyl group (singlet). |

| ¹³C NMR | Resonances for carbonyl carbon, methoxy (B1213986) carbon, and individual carbons of the 2-(aminomethyl)-3-methylbutyl backbone. |

| Mass Spec. | Molecular ion peak corresponding to the molecular formula C₇H₁₅NO₂. Characteristic fragment ions from the loss of the methoxy group or parts of the isobutyl group. |

| Infrared | N-H stretching (~3300-3400 cm⁻¹), C-H stretching (~2870-2960 cm⁻¹), C=O stretching (~1735 cm⁻¹), C-O stretching (~1170 cm⁻¹). |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for assessing the purity of this compound and for separating it from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile compounds. For β-amino acid esters, reversed-phase HPLC is commonly used to determine purity. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. The purity is assessed by the peak area of the main component relative to the total peak area in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for the analysis of volatile and thermally stable compounds. Derivatization is often necessary for amino acids and their esters to increase their volatility and improve chromatographic performance. nih.govresearchgate.net Alkyl chloroformates, for example, are versatile derivatization reagents for the GC analysis of amino and organic acids. nih.gov The combination of gas chromatography for separation and mass spectrometry for detection provides high sensitivity and selectivity. ebi.ac.ukmdpi.com

Table 2: Chromatographic Methods for the Analysis of Amino Acid Esters

| Technique | Stationary Phase Example | Mobile Phase/Carrier Gas Example | Detection | Application |

| HPLC | C18 silica (B1680970) gel | Acetonitrile/Water with buffer | UV, MS | Purity assessment, separation of non-volatile impurities. |

| GC-MS | DB-5MS (non-polar) | Helium | Mass Spectrometry | Analysis of volatile derivatives, impurity profiling. |

Chiral Analysis for Enantiomeric Purity Determination

As this compound is a chiral molecule, determining its enantiomeric purity is critical, especially for pharmaceutical applications where different enantiomers can have distinct biological activities.

Chiral Stationary Phase High-Performance Liquid Chromatography (Chiral HPLC) is the most widely used method for separating enantiomers. nih.govyakhak.org This technique employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. For β-amino esters, CSPs based on polysaccharide derivatives or crown ethers have proven effective. tandfonline.comtandfonline.com The enantiomeric excess can be accurately determined by comparing the peak areas of the two enantiomers in the chromatogram. The separation of β-aminoester enantiomers has been successfully demonstrated using synthetic chiral stationary phases. nih.gov In some cases, derivatization may be required to enhance the interaction with the CSP and improve separation and detection. oup.com

Circular Dichroism (CD) Spectroscopy is a spectroscopic method that measures the differential absorption of left and right circularly polarized light by chiral molecules. nih.gov Each enantiomer of a chiral compound produces a CD spectrum that is a mirror image of the other. The shape and intensity of the CD spectrum are dependent on the molecular conformation. wisc.educhemrxiv.org This technique can be used to determine the enantiomeric purity and the absolute configuration of the molecule. nih.gov For amino acid esters, CD spectroscopy can provide valuable information on their stereochemistry. nih.gov

Table 3: Methods for Chiral Analysis of Amino Acid Esters

| Technique | Principle | Key Parameters | Application |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Chiral column type, mobile phase composition, temperature. | Quantitative determination of enantiomeric excess. nih.govnih.gov |

| Circular Dichroism | Differential absorption of circularly polarized light by enantiomers. | Wavelength, molar circular dichroism (Δε). | Determination of absolute configuration and enantiomeric purity. nih.gov |

Theoretical and Computational Chemistry Studies on Methyl 2 Aminomethyl 3 Methylbutanoate

Conformational Analysis and Molecular Modeling

Conformational analysis is fundamental to understanding a molecule's behavior, as its three-dimensional structure dictates its physical, chemical, and biological properties. For Methyl 2-(aminomethyl)-3-methylbutanoate, the presence of several rotatable bonds suggests a complex potential energy surface with multiple local minima corresponding to different stable conformers.

Molecular modeling techniques, particularly quantum mechanical methods like Density Functional Theory (DFT), are employed to explore this landscape. scirp.org These calculations can predict the relative energies of different conformers, the rotational barriers between them, and the key intramolecular interactions that stabilize certain geometries.

In analogous systems, such as β-amino acids, intramolecular hydrogen bonding is a critical factor in determining conformational stability. scirp.orgresearchgate.net For this compound, a plausible intramolecular hydrogen bond could form between the lone pair of the amino group nitrogen and the carbonyl oxygen of the ester group, or between the amino group's hydrogen and the carbonyl oxygen. The relative stability of these conformers is influenced by a delicate balance of steric hindrance from the bulky isobutyl group and the stabilizing effect of such intramolecular interactions.

Computational studies on similar molecules, like gabapentin, which also features an aminomethyl group, have revealed multiple stable conformers arising from the different torsional angles of the functional groups. acs.org By analogy, the conformational space of this compound would be characterized by several low-energy structures. The table below illustrates a hypothetical set of relative energies for plausible conformers, as would be determined by DFT calculations.

| Conformer | Dihedral Angle (N-C-C=O) | Relative Energy (kcal/mol) | Key Intramolecular Interaction |

| A (Global Minimum) | ~60° (gauche) | 0.00 | N-H···O=C Hydrogen Bond |

| B | ~180° (anti) | 1.5 | Steric Minimization |

| C | ~-60° (gauche) | 0.8 | N-H···O=C Hydrogen Bond |

This table is illustrative and based on typical computational results for analogous amino esters.

Reaction Mechanism Elucidation through Computational Methods

Computational chemistry is an indispensable tool for elucidating reaction mechanisms, providing detailed information about transition states and reaction pathways that are often difficult to probe experimentally. For this compound, a key reaction of interest is the aminolysis of the ester group, a fundamental process in peptide synthesis and other organic transformations. researchgate.net

DFT calculations can map out the potential energy surface for such reactions, identifying the structures of reactants, transition states, and products. nih.gov The aminolysis of esters can proceed through different mechanistic pathways, including a stepwise mechanism involving a tetrahedral intermediate or a concerted mechanism. researchgate.netnih.gov Computational studies on the reaction of methyl formate (B1220265) with ammonia (B1221849) have shown that both pathways can have similar activation energies, and the presence of a catalyst (such as a second molecule of the amine) can significantly lower the activation barrier of the stepwise mechanism. nih.gov

For this compound, a similar computational investigation would likely reveal a preference for a stepwise mechanism in the presence of a base or another amine molecule. The calculated activation energies and reaction enthalpies would provide quantitative insights into the reaction kinetics and thermodynamics.

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |

| Step 1 | Nucleophilic attack of amine on carbonyl carbon | 10-15 |

| Step 2 | Proton transfer | 2-5 |

| Step 3 | Leaving group departure | 5-10 |

This table presents hypothetical data based on computational studies of ester aminolysis. nih.gov

Structure-Reactivity Relationship Predictions

Computational methods allow for the prediction of a molecule's reactivity through the calculation of various electronic descriptors. These descriptors, derived from the molecular orbitals calculated using DFT, provide a quantitative basis for understanding and predicting chemical behavior.

Key reactivity indices include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). nih.gov The HOMO-LUMO gap is an indicator of chemical stability; a smaller gap generally implies higher reactivity. researchgate.netresearchgate.net

For this compound, the HOMO is likely to be localized on the amino group, making it the primary site for electrophilic attack. The LUMO would be centered on the carbonyl carbon of the ester group, the most probable site for nucleophilic attack. The molecular electrostatic potential (MESP) map would further highlight these reactive sites, with negative potential (red) around the carbonyl oxygen and positive potential (blue) near the amino group hydrogens and the carbonyl carbon.

| Descriptor | Calculated Value (Arbitrary Units) | Implication |

| HOMO Energy | -6.5 eV | Electron-donating ability of the amino group |

| LUMO Energy | 1.2 eV | Electron-accepting ability of the ester carbonyl |

| HOMO-LUMO Gap | 7.7 eV | High kinetic stability |

| Dipole Moment | ~2.5 D | Moderate polarity |

This table contains representative values for a small amino ester, derived from general principles of computational chemistry. mdpi.com

By systematically modifying the structure of this compound in silico (e.g., by changing substituents) and recalculating these descriptors, a quantitative structure-reactivity relationship (QSAR) can be established. This allows for the rational design of new molecules with tailored reactivity for specific applications.

Applications in Advanced Organic Synthesis and Materials Chemistry

Role as a Versatile Building Block for Complex Organic Molecules

Methyl 2-(aminomethyl)-3-methylbutanoate serves as a valuable chiral starting material for the synthesis of a variety of complex organic molecules. The presence of both a nucleophilic amino group and an electrophilic ester group within the same molecule allows for a diverse range of chemical transformations. The stereogenic center at the 2-position provides an opportunity for the synthesis of enantiomerically pure target molecules, a critical aspect in the development of pharmaceuticals and other biologically active compounds.

The bifunctional nature of this β-amino ester makes it an ideal candidate for the construction of intricate molecular architectures. The primary amine can readily undergo reactions such as acylation, alkylation, and condensation to introduce new functional groups and build upon the molecular framework. Simultaneously, the methyl ester can be hydrolyzed, reduced, or converted to other functional groups, providing further avenues for molecular elaboration. This dual reactivity, coupled with its chiral nature, positions this compound as a powerful tool for the stereocontrolled synthesis of complex natural products and their analogs.

Precursor in the Synthesis of Nitrogen-Containing Heterocycles and other Complex Organic Frameworks

Nitrogen-containing heterocycles are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science. This compound is a valuable precursor for the synthesis of various nitrogen-containing heterocyclic systems, including but not limited to pyrrolidines, piperidines, and lactams.

The intramolecular cyclization of appropriately derivatized this compound is a common strategy for the construction of these heterocyclic rings. For instance, reduction of the ester group to an alcohol, followed by activation and intramolecular nucleophilic substitution by the amino group, can lead to the formation of substituted pyrrolidines. Alternatively, ring-closing metathesis of N-alkenylated derivatives can provide access to various unsaturated nitrogen heterocycles.

Below is a table summarizing the potential heterocyclic frameworks that can be synthesized from this versatile building block:

| Heterocyclic Framework | General Synthetic Strategy |

| Pyrrolidines | Intramolecular cyclization via reduction and activation of the ester group. |

| Piperidines | Ring expansion strategies or intermolecular reactions followed by cyclization. |

| β-Lactams | Cyclization reactions involving the amino and ester functionalities. |

| Pyrrolidinones | Intramolecular amidation reactions. |

| Piperidinones | Intramolecular amidation of δ-amino esters derived from the starting material. |

Integration into Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, and cascade reactions, involving a series of intramolecular transformations, are highly efficient strategies in modern organic synthesis. The functional groups present in this compound make it an excellent substrate for integration into such processes.

While specific examples involving this compound in well-known MCRs like the Ugi, Passerini, or Biginelli reactions are not extensively documented in publicly available literature, its structure suggests its potential participation. For instance, the primary amine could act as the amine component in the Ugi and Biginelli reactions.

Furthermore, the inherent reactivity of the amino and ester groups can be exploited to initiate cascade sequences. For example, an initial intermolecular reaction at the amino group could be followed by an intramolecular cyclization involving the ester moiety, leading to the rapid construction of complex heterocyclic systems in a single pot. The development of novel MCRs and cascade reactions involving this building block remains an active area of research.

Derivatization for Analytical Probes and Research Tools

The development of molecular probes and research tools is crucial for understanding biological processes and for diagnostic applications. The structure of this compound allows for its derivatization to create such tools. The primary amino group serves as a convenient handle for the attachment of fluorophores, chromophores, or other reporter groups.

For instance, the amine can be readily reacted with fluorescent dyes containing isothiocyanate or N-hydroxysuccinimide ester functional groups to yield fluorescently labeled derivatives. These probes could then be used in various bioanalytical techniques, such as fluorescence microscopy and flow cytometry, to study cellular processes or as tracers in biological systems.

Similarly, derivatization with moieties that enhance ionization efficiency can facilitate its detection and quantification by mass spectrometry. The introduction of specific functionalities can also be used to create affinity probes for the study of protein-ligand interactions. The versatility of its structure makes this compound a promising scaffold for the development of a wide range of customized analytical probes and research tools.

| Analytical Application | Derivatization Strategy |

| Fluorescence Spectroscopy | Coupling of the primary amine with fluorescent dyes (e.g., FITC, rhodamine). |

| Mass Spectrometry | Introduction of easily ionizable groups to enhance signal intensity. |

| Chromatography | Derivatization to improve separation and detection (e.g., for chiral separations). |

| Affinity Probes | Attachment of biotin or other affinity tags for pull-down assays. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.